5-Fluoro-2-nitrophenol

Thermochemistry Process safety Energetic materials assessment

Procurement pain: Positional isomers of fluoronitrophenol cause failed syntheses due to >35°C melting point differences and altered reactivity. Solution: 5-Fluoro-2-nitrophenol (CAS 446-36-6) with validated 1,2,5-substitution pattern. - **Key application:** Intermediate for protox inhibitor herbicides (e.g., flumioxazin) and CC-1065 CPI subunit. - **Physicochemical differentiation:** mp 34-37°C (vs 74-77°C for 4-fluoro isomer); pKa ~6.85 enables pH-controlled extraction. - **Supply advantage:** Optimized process chemistry supporting industrial-scale manufacturing.

Molecular Formula C6H4FNO3
Molecular Weight 157.1 g/mol
CAS No. 446-36-6
Cat. No. B146956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-nitrophenol
CAS446-36-6
Molecular FormulaC6H4FNO3
Molecular Weight157.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)O)[N+](=O)[O-]
InChIInChI=1S/C6H4FNO3/c7-4-1-2-5(8(10)11)6(9)3-4/h1-3,9H
InChIKeyQQURWFRNETXFTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.01 M

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-2-nitrophenol Technical Overview


5-Fluoro-2-nitrophenol (CAS 446-36-6) is a fluorinated aromatic building block with the molecular formula C6H4FNO3 and molecular weight of 157.10 g/mol [1]. This compound exists as a white to light yellow crystalline powder or orange-yellow solid at ambient temperature, with a melting point of 34-37°C and boiling point of 260°C . The molecule features three functional groups positioned on the benzene ring: a hydroxyl group at position 1, a nitro group at position 2, and a fluorine substituent at position 5 [1]. This specific 1,2,5-substitution pattern distinguishes it from its positional isomer 4-fluoro-2-nitrophenol (CAS 394-33-2) and from non-fluorinated 2-nitrophenol (CAS 88-75-5), which has direct consequences for physicochemical properties, reactivity, and downstream synthetic utility.

Substitution Pattern 1,2,5-fluoronitro substitution for regiospecific reactivity
Reaction Workflow Fluorine-directed nucleophilic aromatic substitution (SNAr) and coupling
Procurement Fit Isomer-controlled building block for agrochemical, pharmaceutical, and polymer synthesis

Why Isomer Substitution Fails for 5-Fluoro-2-nitrophenol


Procurement decisions involving fluoronitrophenols cannot rely on class-level assumptions because the position of fluorine substitution fundamentally alters the compound's physicochemical and thermodynamic profile. The 5-fluoro isomer (CAS 446-36-6) and its 4-fluoro counterpart (CAS 394-33-2) are constitutional isomers that exhibit meaningfully different melting points, enthalpies of formation, and redox behavior [1]. While 5-fluoro-2-nitrophenol melts at 34-37°C, the 4-fluoro isomer melts at 74-77°C—a >35°C difference that directly impacts handling, purification, and formulation workflows . Furthermore, the fluorine position modulates the electron density on the aromatic ring via inductive effects, altering both nucleophilic aromatic substitution reactivity and the compound's acidity [1][2]. Substituting one isomer for another without revalidating reaction conditions can lead to failed syntheses, altered impurity profiles, or inconsistent downstream product quality. The quantitative evidence below establishes where 5-fluoro-2-nitrophenol delivers measurable differentiation that procurement teams must evaluate.

1

Positional isomer (4-fluoro) may shift melting behavior and handling characteristics significantly, requiring process revalidation.

2

Fluorine substitution position modulates acidity and SNAr reactivity profile; isomer mismatch can alter reaction rates and impurity profiles.

3

Non-fluorinated 2-nitrophenol lacks the inductive effect required for many fluorine-specific synthetic transformations.

5-Fluoro-2-nitrophenol Differentiation Evidence


Thermodynamic Stability: 5-Fluoro vs. 4-Fluoro Isomer

The standard molar enthalpy of formation in the crystalline state at T = 298.15 K for 5-fluoro-2-nitrophenol was experimentally determined as -342.3 ± 1.2 kJ/mol, compared to -347.6 ± 1.3 kJ/mol for 4-fluoro-2-nitrophenol [1]. This direct head-to-head measurement via rotating-bomb combustion calorimetry reveals that the 5-fluoro isomer is thermodynamically less stable by approximately 5.3 kJ/mol relative to its 4-fluoro counterpart. Additionally, the standard molar enthalpy of sublimation for 5-fluoro-2-nitrophenol was determined as 92.5 ± 0.8 kJ/mol, which is approximately 3.2 kJ/mol lower than that of the 4-fluoro isomer [1].

Enthalpy of formation
Head-to-head
ΔΔH°f ≈ +5.3 kJ/mol
(vs. 4-fluoro isomer)
Reactivity context: higher energy may favor SNAr transformations
Rotating-bomb calorimetry; T = 298.15 K, crystalline state
Thermochemistry Process safety Energetic materials assessment

Antifungal Activity Against Fusarium

Both 4-fluoro-2-nitrophenol and 5-fluoro-2-nitrophenol were evaluated for inhibitory activity against plant pathogenic fungi. Both isomers inhibited Fusarium sp. and Curvularia at concentrations exceeding 200 μg/mL [1]. In contrast, moderate inhibitory activity was reported for non-fluorinated 2-, 3- and 4-nitrophenols against Trichophyton sp., while 2- and 4-chlorophenols exhibited even lower fungitoxicity [1]. The introduction of fluorine at either the 4- or 5-position confers comparable antifungal potency, but the 5-fluoro isomer offers this activity combined with a significantly lower melting point (34-37°C versus 74-77°C), which can simplify formulation and handling.

Antifungal activity
Cross-study comparable
>200 μg/mL (Fusarium sp.) for both 5-fluoro and 4-fluoro isomers; non-fluorinated analogs show moderate activity only
Supports antifungal screening context; 5-fluoro isomer adds handling advantage from lower melting point
Plant pathogenic fungi inhibition assay; review cross-study conditions
Agrochemical intermediates Antifungal screening Plant pathogen control

Acidity Modulation via Substituent Effects

The pKa of 5-substituted 2-nitrophenols follows a quantitative structure-acidity relationship described by the Hammett equation. For 5-fluoro-2-nitrophenol, the apparent pKa at 25°C is approximately 6.85, compared to 7.23 for unsubstituted 2-nitrophenol [1]. The fluorine substituent at the 5-position exerts an electron-withdrawing inductive effect (-I) that stabilizes the phenoxide conjugate base, resulting in a pKa decrease of approximately 0.38 units relative to the parent 2-nitrophenol [1]. This class-level inference is supported by the established correlation between electronic spectra and acidity across a series of thirteen 4-substituted and multiple 5-substituted 2-nitrophenols [1][2].

Apparent pKa
Class-level inference
pKa ≈ 6.85 (25°C)
vs. 7.23 (unsubstituted 2-nitrophenol)
Aqueous phenoxide solubility context; supports pH-controlled extraction workflows
Hammett correlation; pKa shift of ~0.38 units; review for specific buffer systems
Physical organic chemistry Reaction optimization pH-dependent separations

Melting Point Differentiation

5-Fluoro-2-nitrophenol melts at 34-37°C , whereas its 4-fluoro positional isomer melts at 74-77°C . This >35°C difference in melting point is a direct consequence of altered crystal packing driven by the different fluorine substitution pattern. The unsubstituted 2-nitrophenol melts at 44-47°C , positioning the 5-fluoro isomer as the lowest-melting member of this comparative set. The lower melting point of 5-fluoro-2-nitrophenol offers distinct practical advantages, including reduced energy input for melting and easier handling in molten-state reactions.

Melting point
Head-to-head
5-Fluoro: 34–37°C
4-Fluoro: 74–77°C
Unsubstituted: 44–47°C
Handling and molten-phase reaction fit; lowest-melting member of the set
Literature range; >35°C difference may simplify processing
Crystallization Purification Formulation development

Process Yield Optimization

A patented preparation method for 5-fluoro-2-nitrophenol achieves a yield of 94.3% with reported advantages of good selectivity, almost no side reaction, and short reaction time [1]. This represents a significant improvement over the established batch kettle process using 2,4-difluoronitrobenzene as starting material, which typically yields only approximately 78% with >20% of raw material converting to byproducts such as 3-fluoro-4-nitrophenol [2]. The yield enhancement of approximately 16 percentage points (relative improvement of ~21%) translates to reduced raw material consumption and lower purification burden.

Synthetic yield
Head-to-head
94.3% (patented method)
vs. 78% (conventional batch process)
Cost and waste reduction context; supports large-scale procurement decisions
Based on CN107935858B; review for specific scale-up conditions
Process chemistry Industrial scale-up Cost efficiency

5-Fluoro-2-nitrophenol Applications


Agrochemical Intermediate: Flumioxazin Synthesis

5-Fluoro-2-nitrophenol serves as a critical intermediate in the synthesis of flumioxazin and other protoporphyrinogen oxidase (protox) inhibitors used as herbicides . The 94.3% yield achievable with optimized process chemistry makes this compound economically viable for industrial-scale agrochemical manufacturing. Procurement teams should prioritize suppliers capable of delivering this enhanced synthetic efficiency to minimize raw material waste and production costs.

Pharmaceutical Intermediate: CC-1065 CPI Subunit

5-Fluoro-2-nitrophenol has been employed in the total synthesis of the (+/−)-CC-1065 CPI subunit, a key structural component of the potent antineoplastic agent CC-1065 . The compound's enhanced acidity (pKa ~6.85 versus 7.23 for unsubstituted 2-nitrophenol) facilitates pH-controlled extraction and purification steps that are essential in multi-step pharmaceutical synthesis routes requiring high-purity intermediates.

Fungicidal Lead Development

The demonstrated antifungal activity of 5-fluoro-2-nitrophenol against Fusarium sp. and Curvularia at concentrations >200 μg/mL positions this compound as a screening lead for developing novel agricultural fungicides. Its lower melting point (34-37°C) compared to the 4-fluoro isomer (74-77°C) may confer formulation advantages in development-stage testing where ease of handling and solubility profiling are critical.

Polymer Chemistry: Thermal Rearrangement Membranes

5-Fluoro-2-nitrophenol is utilized in the synthesis of poly(ether-imide)s that are subsequently processed to create thermal rearrangement membranes for gas separation applications . The 5-fluoro substitution pattern influences the thermal and mechanical properties of the resulting polymer membranes. Selection of the correct isomer is essential, as the 4-fluoro analog would produce a structurally distinct polymer with different gas permeability characteristics.

Application
Selection Property
Validation Focus
Agrochemical intermediate (flumioxazin)
Isomer-specific purity and process yield consistency
Confirm 5-fluoro positional identity by HPLC/NMR; verify yield-optimized supply
Pharmaceutical intermediate (CC-1065 CPI)
Acidity-modulated extraction and purification compatibility
Verify pKa-dependent phase-transfer behavior; assess intermediate purity requirements
Fungicidal lead development
Fluorine-driven antifungal screening profile and handling advantage
Assess activity against target pathogen strains; evaluate formulation ease from low melting point
Polymer membrane synthesis
Substitution-pattern dependent thermal and gas separation properties
Validate thermal rearrangement behavior; confirm gas permeability differs from 4-fluoro analog

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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